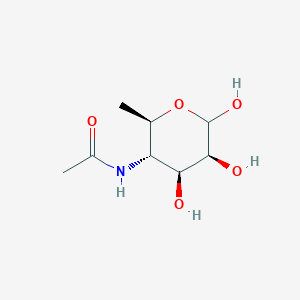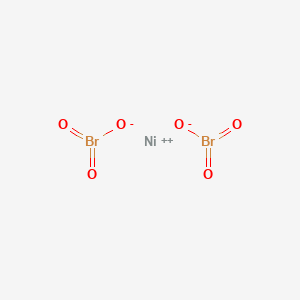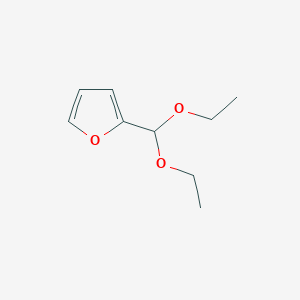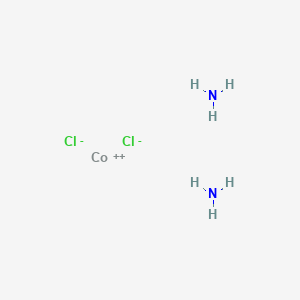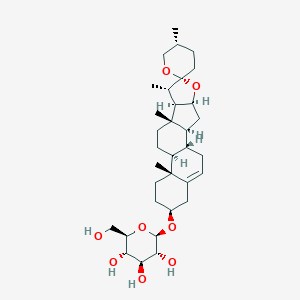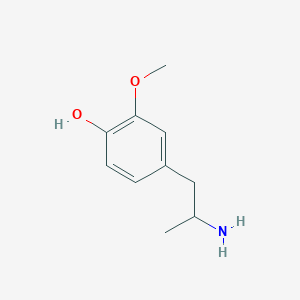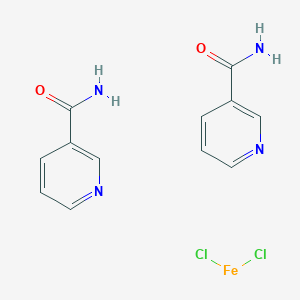
Dichlorodi(nicotinamide)iron
Vue d'ensemble
Description
Dichlorodi(nicotinamide)iron is a coordination compound with the molecular formula C12H12Cl2FeN4O2 It consists of an iron center coordinated to two nicotinamide ligands and two chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichlorodi(nicotinamide)iron can be synthesized through the reaction of iron(II) chloride with nicotinamide in an appropriate solvent. The reaction typically involves dissolving iron(II) chloride in a solvent such as methanol or ethanol, followed by the addition of nicotinamide. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorodi(nicotinamide)iron undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the iron center.
Substitution: Ligands such as nicotinamide or chloride can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in the presence of a suitable solvent.
Substitution: Ligand exchange reactions can be performed using various ligands, such as phosphines or amines, under controlled conditions.
Major Products Formed
Oxidation: Oxidized forms of the iron complex, potentially with higher oxidation states.
Reduction: Reduced iron complexes with altered coordination environments.
Substitution: New coordination compounds with different ligands replacing nicotinamide or chloride.
Applications De Recherche Scientifique
Dichlorodi(nicotinamide)iron has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential role in biological systems, particularly in relation to iron metabolism and enzyme activity.
Medicine: Explored for its therapeutic potential, including its use in drug delivery systems and as a model compound for studying iron-related diseases.
Industry: Utilized in the development of new materials and as a precursor for other iron-containing compounds.
Mécanisme D'action
The mechanism of action of dichlorodi(nicotinamide)iron involves its interaction with molecular targets through its iron center and coordinated ligands. The iron center can participate in redox reactions, facilitating electron transfer processes. Nicotinamide ligands may also play a role in modulating the compound’s activity by interacting with biological molecules. The pathways involved include redox cycling and ligand exchange, which can influence the compound’s reactivity and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dinitrosyl iron complexes: These compounds contain iron coordinated to nitrosyl ligands and exhibit similar redox properties.
Isonicotinamide-based compounds: Coordination compounds with isonicotinamide ligands, which share structural similarities with dichlorodi(nicotinamide)iron.
Uniqueness
This compound is unique due to its specific coordination environment, which includes both nicotinamide and chloride ligands. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Propriétés
IUPAC Name |
dichloroiron;pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6N2O.2ClH.Fe/c2*7-6(9)5-2-1-3-8-4-5;;;/h2*1-4H,(H2,7,9);2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTELBNQEGUXBCL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N.C1=CC(=CN=C1)C(=O)N.Cl[Fe]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2FeN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12318-51-3 | |
| Record name | Dichlorodi(nicotinamide)iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


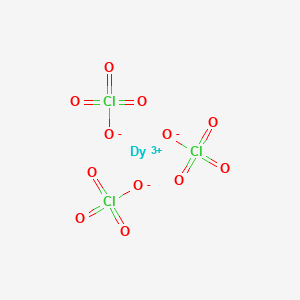
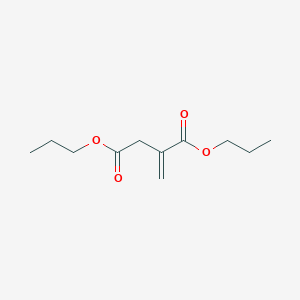
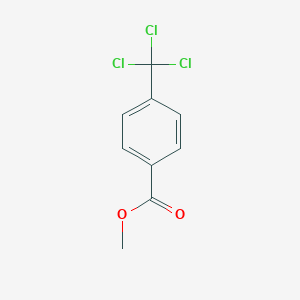
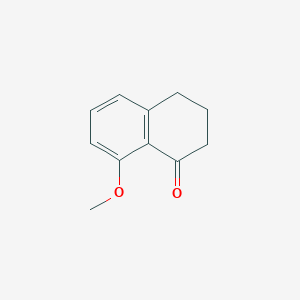
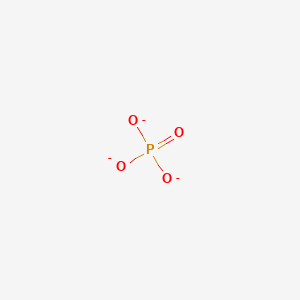
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)
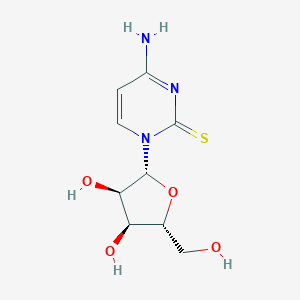
![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)
